molecular formula C20H19BrN2O3S B3226079 [4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone CAS No. 1251634-96-4

[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

Cat. No.: B3226079
CAS No.: 1251634-96-4
M. Wt: 447.3
InChI Key: OBPKTLDCODDCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a heterocyclic compound featuring a 1,4-benzothiazine scaffold with a 1,1-dioxide moiety, a 3-bromophenyl substituent at position 4, and a piperidin-1-yl methanone group at position 2. This compound’s structural complexity necessitates advanced synthesis and characterization techniques, including X-ray crystallography (using software like SHELX ) and HPLC analysis .

Properties

IUPAC Name

[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c21-15-7-6-8-16(13-15)23-14-19(20(24)22-11-4-1-5-12-22)27(25,26)18-10-3-2-9-17(18)23/h2-3,6-10,13-14H,1,4-5,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPKTLDCODDCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule notable for its unique structural features, including a benzothiazine core and a piperidine moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C23H18BrNO3S\text{C}_{23}\text{H}_{18}\text{Br}\text{N}\text{O}_3\text{S}

This structure contains:

  • A bromophenyl group that may enhance biological activity.
  • A dioxido group which suggests potential reactivity with biological targets.
  • A piperidine ring that is often associated with various pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The specific biological activities of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone remain to be thoroughly characterized; however, preliminary studies suggest several promising areas of activity:

Antimicrobial Activity

Benzothiazine derivatives have been noted for their antimicrobial properties. In vitro studies of related compounds have demonstrated effectiveness against various bacterial strains. For instance:

CompoundActivityReference
Benzothiazole DerivativesAntimicrobial
2-AminobenzothiazoleAnticancer
ThiosemicarbazonesAntiviral and anticancer

In Vitro Studies

A study on related benzothiazine derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interaction with bacterial DNA or essential metabolic pathways.

Molecular Docking Studies

Molecular docking studies suggest that compounds similar to 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may interact effectively with key enzymes involved in inflammation and cancer progression. For example:

Target EnzymeBinding Affinity (kcal/mol)Reference
COX-2-9.5
Topoisomerase II-10.2

These interactions indicate the compound's potential as an anti-inflammatory and anticancer agent.

Scientific Research Applications

Research has indicated that this compound exhibits various biological activities, including:

Antimicrobial Properties
Studies have shown that benzothiazine derivatives often possess antimicrobial properties. For example, compounds similar to this one have demonstrated effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves interference with bacterial cell wall synthesis or function.

Anticancer Potential
The anticancer activity of benzothiazine derivatives has been widely investigated. In vitro studies suggest that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Proposed mechanisms include the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, as suggested by computational studies predicting its interaction with inflammatory pathways. This potential makes it a candidate for further research in treating inflammatory diseases.

Case Studies

Several case studies have explored the applications of this compound:

Study 1: Antimicrobial Activity Assessment
A study published in "Synthesis" evaluated the antimicrobial efficacy of various benzothiazine derivatives, including this compound. Results indicated significant inhibition against common pathogens, supporting its potential use in developing new antimicrobial agents.

Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer properties of related compounds. The study demonstrated that these compounds could effectively induce cell death in cancerous cells through specific apoptotic pathways, suggesting that this compound may share similar mechanisms .

Comparison with Similar Compounds

(i) 4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone ()

  • Key Differences : The 4-bromophenyl substituent (vs. 3-bromophenyl in the target compound) alters steric and electronic properties. Positional isomerism may influence binding to aromatic receptors or metabolic stability.
  • Synthesis : Similar coupling strategies involving sulfonyl chlorides or Suzuki-Miyaura reactions likely apply .

(ii) (4-Ethylphenyl)[7-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone ()

  • Key Differences : Fluorine and methyl/ethyl groups enhance metabolic stability and lipophilicity. The absence of a piperidine ring reduces conformational flexibility compared to the target compound.
  • Analytical Data : Molecular weight = 421.486; ChemSpider ID = 22947731 .

Piperidine/Piperazine Methanone Derivatives

(i) Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)methanone (Compound 72, )

  • Key Differences : The trifluoromethyl group increases electronegativity and bioavailability.
  • Physical Properties : Melting point = 133–135°C; HPLC purity = 99.6% (tR = 9.5 min) .

(ii) (4-Biphenylyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone ()

  • Key Differences : Biphenyl and chlorophenyl groups enhance π-π stacking interactions. Piperazine replaces piperidine, altering basicity and solubility .

Substituent Effects on Pharmacological Profiles

  • Bromophenyl vs. Trifluoromethyl () : Bromine’s bulkiness may improve target selectivity, while trifluoromethyl groups enhance membrane permeability .

Analytical Characterization

Compound HPLC tR (min) Purity (%) Melting Point (°C) Reference
Target N/A N/A N/A
Compound 72 9.5 99.6 133–135
Compound 19 11.559 99 N/A

Crystallographic and Computational Insights

  • Structural Confirmation : SHELX software is widely used for refining crystallographic data of similar compounds (e.g., benzothiazine derivatives in ).
  • Ring Puckering Analysis : Methods from quantify conformational flexibility in piperidine rings, critical for docking studies .

Q & A

Basic Research Questions

Q. What synthetic strategies optimize the yield of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone?

  • Methodology : Use stepwise coupling reactions, such as nucleophilic substitution or Buchwald-Hartwig amination, to assemble the benzothiazine and piperidine moieties. Solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd-based catalysts) significantly impact yield. For example, substituents on the benzothiazine ring (e.g., electron-withdrawing groups like sulfone) may require elevated temperatures (80–120°C) and prolonged reaction times (24–48 hrs) .
  • Data Example : In analogous syntheses, yields ranged from 8% to 78% depending on steric hindrance and reaction conditions .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • 1H/13C-NMR : Identify protons and carbons in the benzothiazine (e.g., aromatic protons at δ 7.2–8.1 ppm) and piperidine (e.g., N-CH2 at δ 2.5–3.5 ppm) moieties.
  • HRMS : Validate molecular weight (e.g., expected [M+H]+ at m/z 475.05).
  • HPLC : Assess purity (>95% peak area at 254 nm) with retention times compared to standards .

Q. How can researchers assess the purity of this compound for in vitro assays?

  • Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: methanol/buffer, 65:35 v/v; flow rate: 1.0 mL/min). Purity thresholds >95% are critical for biological studies. Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 62.5%, H: 4.7%, N: 6.1%) within ±0.4% .

Q. What in vitro assays evaluate the compound’s biological activity?

  • Methodology : Screen for antimicrobial, anti-inflammatory, or enzyme-inhibitory activity. For example:

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts.

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for structurally similar derivatives?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing Br with Cl or modifying the piperidine ring). Use statistical tools (e.g., ANOVA) to compare IC50/MIC values. For example, bromine at the 3-position on the phenyl ring may enhance antimicrobial activity due to increased lipophilicity .

Q. What computational approaches predict the compound’s binding mode to target proteins?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Simulate interactions with active sites (e.g., kinase ATP-binding pockets).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Key interactions (e.g., hydrogen bonds with Lys123, hydrophobic contacts with Phe330) should align with crystallographic data from related compounds .

Q. How does the sulfone group (1,1-dioxido) influence the compound’s reactivity and bioactivity?

  • Methodology : Compare sulfone-containing analogs with non-oxidized sulfides via:

  • Electrochemical analysis : Measure redox potentials to assess electron-withdrawing effects.
  • Biological assays : Sulfone groups often enhance metabolic stability and target affinity by reducing electrophilic reactivity .

Q. What challenges arise in X-ray crystallography for resolving stereochemical configurations?

  • Methodology : Crystallize the compound in slow-evaporation setups (e.g., ethyl acetate/hexane). Challenges include:

  • Disorder in flexible piperidine rings : Mitigate with low-temperature (100 K) data collection.
  • Weak diffraction : Use synchrotron radiation for small crystals (<0.2 mm). Refinement software (SHELXL) can resolve ambiguities in bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.